![molecular formula C17H17ClN2O2S B5860737 methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5860737.png)
methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate is a chemical compound that belongs to the class of thioamides. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate has been extensively studied for its potential applications in various fields. It has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities. It has also been studied for its potential use as a corrosion inhibitor, a surfactant, and a dye. In addition, methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate has been used as a building block for the synthesis of other compounds with potential applications in drug discovery and material science.
Mécanisme D'action
The mechanism of action of methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the target organism or cell. It has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
Methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation. It has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis. In addition, methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate has been shown to have antioxidant properties, which may contribute to its ability to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate has some limitations for lab experiments. It may exhibit toxicity towards certain cell types at high concentrations, which may limit its use in certain assays. In addition, its mechanism of action is not fully understood, which may limit its use in certain studies.
Orientations Futures
There are several future directions for research on methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate. One area of interest is the development of new synthetic methods for the compound and its derivatives. This could lead to the discovery of new compounds with improved properties and potential applications. Another area of interest is the investigation of the compound's mechanism of action and its interactions with various proteins and enzymes. This could provide insights into the compound's potential therapeutic applications. Finally, the compound's potential use in drug delivery systems and nanotechnology should be explored further.
Méthodes De Synthèse
The synthesis of methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate involves the reaction of 2-chlorobenzylamine with carbon disulfide to form the corresponding dithiocarbamate. This dithiocarbamate is then reacted with 4-bromoacetophenone to form the desired product. The reaction is carried out in the presence of a base and a solvent. The yield of the product is typically high, and the purity can be confirmed by various analytical techniques.
Propriétés
IUPAC Name |
methyl 2-[4-[(2-chlorophenyl)methylcarbamothioylamino]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-22-16(21)10-12-6-8-14(9-7-12)20-17(23)19-11-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSDNNXBOJAKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


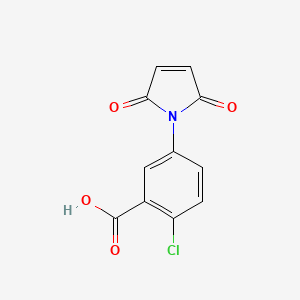
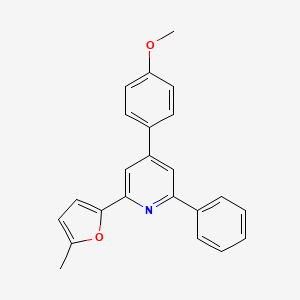
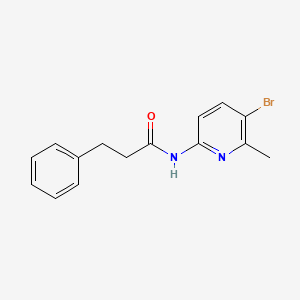

![N~1~-cyclopentyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5860683.png)

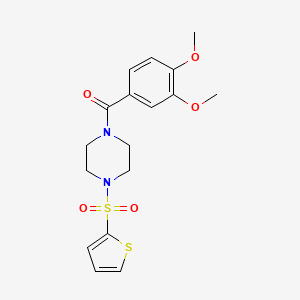
![N'-[(2-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5860714.png)
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide](/img/structure/B5860719.png)

![5-[(4-benzyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5860745.png)
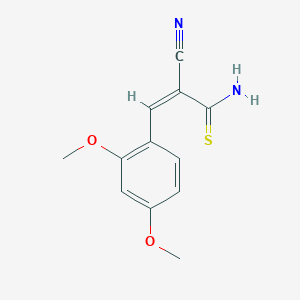
![7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5860751.png)